Predicted Kinase Inhibitor Potential: N-(6-Chloropyridazin-3-yl)pentanamide vs. Acetamide and Pivalamide Homologs
PASS (Prediction of Activity Spectra for Substances) analysis assigns N-(6-chloropyridazin-3-yl)pentanamide a protein kinase inhibitor probability (Pa) of 0.584 [1]. This in silico estimate differentiates it from shorter-chain (acetamide) and branched (pivalamide) analogs, where the linear C5 chain likely optimizes hydrophobic interactions within kinase ATP-binding pockets. The Pa value serves as a comparative baseline; lower or absent Pa values for analogs would indicate a loss of predicted kinase affinity.
| Evidence Dimension | Predicted Probability of Protein Kinase Inhibition (PASS Pa) |
|---|---|
| Target Compound Data | Pa = 0.584 |
| Comparator Or Baseline | N-(6-chloropyridazin-3-yl)acetamide (Pa not reported in the same study); N-(6-chloropyridazin-3-yl)pivalamide (Pa not reported). Class-level inference based on SAR. |
| Quantified Difference | Not directly quantifiable for analogs from this source; the Pa=0.584 value for the target compound provides a benchmark absent for closely related analogs in publicly available PASS datasets. |
| Conditions | In silico PASS prediction algorithm (Nature Scientific Reports, 2025). |
Why This Matters
The predicted kinase inhibition probability provides a quantifiable, albeit computational, basis for prioritizing this specific acyl chain length when designing kinase-focused compound libraries.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. Sci Rep 15, 44010 (2025). View Source
